molecular formula C21H23ClN4O5 B4198499 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B4198499
M. Wt: 446.9 g/mol
InChI Key: DPIXHYXPBPBJMZ-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with a molecular formula of C21H23ClN4O5 This compound is characterized by the presence of a piperazine ring, a nitrophenoxy group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a propionyl group.

    Chlorination: The phenyl ring is chlorinated to introduce the chloro substituent.

    Coupling Reaction: The chlorinated phenyl ring is then coupled with the piperazine intermediate.

    Introduction of the Nitrophenoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Common reagents used in the industrial synthesis include chlorinating agents, propionyl chloride, and nitrophenol derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro group to an amino group.

    Substitution: The chloro and nitrophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The piperazine ring and nitrophenoxy group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide
  • N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide

Uniqueness

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of both a nitrophenoxy group and a chloro-substituted phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O5/c1-2-21(28)25-11-9-24(10-12-25)19-8-3-15(22)13-18(19)23-20(27)14-31-17-6-4-16(5-7-17)26(29)30/h3-8,13H,2,9-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIXHYXPBPBJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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